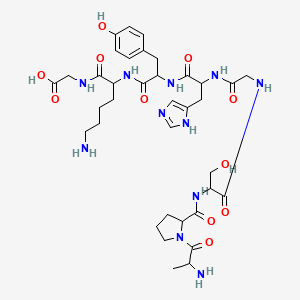

H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH

Description

General Context of Synthetic Peptides in Fundamental Biological Systems Research

Synthetic peptides have become indispensable tools in the exploration of fundamental biological systems. These short chains of amino acids, constructed in the laboratory, serve as precise probes for dissecting complex cellular processes. creative-enzymes.com By mimicking or inhibiting the interactions of natural peptides and proteins, researchers can elucidate the mechanisms of signal transduction, enzyme catalysis, and protein-protein interactions. creative-enzymes.comresearchgate.net The ability to create custom sequences allows for the systematic investigation of structure-function relationships, providing insights that are often difficult to obtain from studying larger, more complex proteins. researchgate.net Synthetic peptides are crucial in the development of diagnostic tools and have paved the way for new therapeutic strategies, including peptide-based vaccines and drugs targeting specific cellular pathways. creative-enzymes.com

Evolution of Peptide Design and Synthesis Methodologies in Academic Inquiry

The field of peptide research has been profoundly shaped by advancements in chemical synthesis. Early methods, known as liquid-phase peptide synthesis (LPPS), were laborious and often resulted in low yields, limiting the scale and complexity of the peptides that could be studied. The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field. creative-enzymes.com In SPPS, the peptide chain is assembled on an insoluble resin support, which simplifies the purification process at each step of amino acid addition. creative-enzymes.com This methodology has been automated, enabling the rapid and efficient synthesis of high-purity peptides. creative-peptides.com These technological advancements have made a vast array of custom-designed peptides accessible for academic investigation, fostering innovation in drug discovery, materials science, and molecular biology. nih.gov

Overview of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH as a Subject of Academic Investigation

The octapeptide with the sequence this compound represents a fascinating subject for academic investigation due to the diverse functional and structural properties of its constituent amino acids. While this specific sequence is not extensively characterized in existing literature, its composition suggests a multitude of potential biological roles and makes it an excellent candidate for biophysical and biochemical studies. The presence of both structurally significant and chemically active residues provides a rich platform for exploring peptide folding, protein-protein interactions, and enzymatic modifications.

The table below summarizes the key properties of the amino acids present in this oligopeptide.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Properties | Potential Role in Peptide |

| Alanine (B10760859) | Ala | A | Nonpolar, aliphatic | Contributes to hydrophobic interactions and can be found in various protein structures. jpt.comarizona.edu |

| Proline | Pro | P | Nonpolar, cyclic | Induces turns and kinks in the peptide backbone, restricting conformational flexibility. arizona.eduwikipedia.org |

| Serine | Ser | S | Polar, uncharged | Can be a site for phosphorylation, a key post-translational modification in cell signaling. khanacademy.orgthermofisher.com |

| Glycine (B1666218) | Gly | G | Nonpolar, smallest | Provides high conformational flexibility to the peptide chain, allowing for tight turns. khanacademy.orgcolostate.edurusselllab.org |

| Histidine | His | H | Positively charged (at physiological pH), aromatic | Often found in enzyme active sites, acting as a proton donor or acceptor and coordinating with metal ions. khanacademy.orgnih.govreddit.commadsci.org |

| Tyrosine | Tyr | Y | Polar, aromatic | A key site for phosphorylation in signal transduction pathways. khanacademy.orgcreative-peptides.comyoutube.com |

| Lysine (B10760008) | Lys | K | Positively charged, long aliphatic chain | Involved in electrostatic interactions and is a common site for various post-translational modifications like ubiquitination and acetylation. khanacademy.orgnih.govportlandpress.comnih.gov |

| Glycine | Gly | G | Nonpolar, smallest | Increases the flexibility of the C-terminus of the peptide. khanacademy.orgcolostate.edurusselllab.org |

The sequence this compound contains several structural motifs that have been the subject of extensive research. The Pro-Ser sequence is of particular interest. Proline residues are known to induce specific turns in peptide chains, and when followed by a polar residue like Serine, this can create a structurally stable motif that is often recognized by other proteins. nih.gov The Serine in this context is also a potential site for phosphorylation, and the structure imposed by the preceding Proline can influence its accessibility to kinases. nih.govnih.gov

The His-Tyr-Lys region represents a functionally rich motif. Histidine is a versatile residue often found in the active sites of enzymes due to its ability to act as both a proton donor and acceptor at physiological pH. nih.govmadsci.org Tyrosine is a primary site for phosphorylation by tyrosine kinases, a critical event in many signal transduction pathways. creative-peptides.comnih.gov Lysine, with its positively charged side chain, can participate in electrostatic interactions and is a target for numerous post-translational modifications that can alter a protein's function, stability, or localization. nih.govportlandpress.comnih.gov The close proximity of these three residues suggests a potential for complex regulatory control, where the phosphorylation state of Tyrosine could influence the catalytic activity of Histidine or the modification of Lysine.

A comprehensive investigation of this compound would employ a range of biophysical and biochemical techniques to elucidate its structure, interactions, and function. The following table outlines a theoretical framework for such a study.

| Research Area | Technique | Purpose |

| Structural Analysis | Circular Dichroism (CD) Spectroscopy | To determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in different solvent conditions. frontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in solution and to identify intramolecular interactions. frontiersin.org | |

| Interaction Analysis | Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of binding (affinity, enthalpy, and entropy) between the peptide and potential binding partners, such as a protein kinase or a receptor domain. nih.govtandfonline.com |

| Surface Plasmon Resonance (SPR) | To study the kinetics of binding (association and dissociation rates) between the peptide and a target protein immobilized on a sensor surface. researchgate.net | |

| Fluorescence Spectroscopy | To monitor changes in the local environment of the Tyrosine residue upon binding to a target, or to study binding using fluorescently labeled peptides. tandfonline.com | |

| Functional Analysis | In Vitro Kinase Assays | To determine if the Serine and/or Tyrosine residues can be phosphorylated by specific protein kinases. thermofisher.comnih.gov |

| Mass Spectrometry | To identify post-translational modifications, such as phosphorylation or ubiquitination, on the peptide after incubation with relevant enzymes. | |

| Computational Modeling | Molecular Dynamics (MD) Simulations | To simulate the conformational dynamics of the peptide and to predict its preferred structures and interactions with other molecules. |

The field of oligopeptide research is rapidly advancing, with a focus on developing peptides with enhanced stability, specificity, and therapeutic potential. datainsightsmarket.comarchivemarketresearch.com The study of this compound could address several current gaps in our understanding. For instance, investigating the interplay between the phosphorylation of Serine and Tyrosine and the potential catalytic activity of Histidine within this short peptide could provide valuable insights into the mechanisms of intramolecular regulation in larger proteins.

Future research directions for this peptide could include its use as a scaffold for developing specific enzyme inhibitors. By modifying the amino acid sequence, it may be possible to design analogs that bind tightly to the active site of a target kinase or phosphatase, thereby modulating its activity. Furthermore, this peptide could be developed into a molecular probe to study specific signal transduction pathways. By attaching fluorescent or radioactive labels, its uptake and localization within cells could be tracked, providing information on the dynamics of peptide-protein interactions in a cellular context. The growing interest in personalized medicine also opens up possibilities for using such peptides as diagnostic tools or as tailored therapeutic agents. datainsightsmarket.comarchivemarketresearch.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N11O11/c1-20(38)36(58)47-12-4-6-28(47)35(57)46-27(18-48)32(54)40-16-29(50)43-26(14-22-15-39-19-42-22)34(56)45-25(13-21-7-9-23(49)10-8-21)33(55)44-24(5-2-3-11-37)31(53)41-17-30(51)52/h7-10,15,19-20,24-28,48-49H,2-6,11-14,16-18,37-38H2,1H3,(H,39,42)(H,40,54)(H,41,53)(H,43,50)(H,44,55)(H,45,56)(H,46,57)(H,51,52)/t20-,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAHFXAZPZCMK-HJJAOGADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of H Ala Pro Ser Gly His Tyr Lys Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the routine chemical synthesis of peptides. bachem.com The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin. biotage.comnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing. bachem.combiotage.com For the synthesis of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is generally preferred due to its use of milder cleavage conditions compared to the Boc-based strategy. biosynth.comresearchgate.net

Optimization of Resin Selection and Loading Capacity for Peptide Elongation

Polystyrene-based resins, such as Wang resin or 2-Chlorotrityl chloride (2-CTC) resin, are commonly employed. chempep.com 2-CTC resin is particularly advantageous as it allows for the attachment of the C-terminal amino acid (Fmoc-Gly-OH) under mild conditions, minimizing racemization. Furthermore, its high acid lability enables the release of the protected peptide, which is useful for fragment condensation strategies. Wang resin is another cost-effective option for generating C-terminal acids. chempep.com For challenging sequences, especially those prone to aggregation, polyethylene (B3416737) glycol (PEG) grafted resins like TentaGel or ChemMatrix can offer superior performance due to their enhanced swelling properties in a variety of solvents, which improves reagent accessibility. chempep.comresearchgate.net

The loading capacity of the resin, defined as the amount of the first amino acid that can be attached per gram of resin (mmol/g), must be carefully optimized. chempep.comnih.gov For an octapeptide of this length, a lower loading capacity (e.g., 0.3-0.6 mmol/g) is often preferred. High loading can lead to increased peptide chain aggregation, resulting in incomplete coupling and deprotection steps and ultimately a lower purity of the crude product.

| Resin Type | Linker Type | C-Terminal Functionality | Key Advantages for this compound |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Acid | Mild attachment conditions; suitable for protected fragment synthesis. |

| Wang Resin | p-alkoxybenzyl alcohol | Acid | Cost-effective; widely used for standard Fmoc synthesis. researchgate.net |

| TentaGel S RAM | Rink Amide | Amide (if required) | Excellent swelling properties; good for difficult sequences. |

| ChemMatrix | PEG-based | Acid/Amide | High chemical and mechanical stability; minimizes aggregation. researchgate.net |

Investigation of Coupling Reagent Efficacy and Side Reaction Mitigation in Peptide Bond Formation

The formation of the amide bond between two amino acids is a thermodynamically unfavorable reaction that requires the activation of the C-terminal carboxylic acid of the incoming amino acid. creative-peptides.combachem.com This is achieved using coupling reagents. The choice of reagent is critical for maximizing coupling efficiency and minimizing side reactions, particularly racemization. creative-peptides.com

For the synthesis of this compound, several challenging coupling steps exist, such as the acylation of the secondary amine of proline and the coupling involving the imidazole (B134444) ring of histidine. Uronium/aminium-based reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used. creative-peptides.combachem.com HATU is particularly effective for sterically hindered couplings, such as those involving proline. bachem.com More recent developments include COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which offers high reactivity comparable to HATU but with a better safety profile and solubility. acs.org

Side reactions are a major concern. The histidine residue is particularly prone to racemization during the activation step. researchgate.net The use of additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative HOAt can suppress this side reaction. americanpeptidesociety.org Another potential issue is the modification of the tyrosine side chain, which is mitigated by proper side-chain protection.

| Coupling Reagent | Class | Key Features | Application Notes for this Synthesis |

| HBTU/HOBt | Uronium Salt | High efficiency, widely used. creative-peptides.com | Effective for most steps, but may be slower for Pro coupling. |

| HATU/HOAt | Uronium Salt | Very high reactivity, low racemization. bachem.com | Recommended for difficult couplings (e.g., to Pro) and for His. |

| DIC/OxymaPure | Carbodiimide/Oxime | Cost-effective, reduced explosion hazard compared to HOBt. | Good general-purpose reagent system. |

| COMU | Uronium Salt | High efficiency, excellent solubility, safer byproducts. acs.org | A modern, highly effective alternative to HATU. |

Cleavage and Deprotection Chemistry Optimization for Product Integrity

The final step in SPPS is the cleavage of the peptide from the resin support, along with the simultaneous removal of the side-chain protecting groups. thermofisher.com For the Fmoc/tBu strategy used to synthesize this compound, this is typically achieved with a strong acid, most commonly Trifluoroacetic acid (TFA). biosynth.comthermofisher.com

The integrity of the final product depends heavily on the composition of the cleavage cocktail. Protecting groups like tert-Butyl (tBu) on Ser and Tyr, and tert-Butyloxycarbonyl (Boc) on Lys, generate reactive carbocations upon cleavage. creative-peptides.com These cations can re-attach to electron-rich amino acid side chains, such as the phenolic ring of tyrosine. To prevent these side reactions, scavengers must be included in the cleavage cocktail. thermofisher.com

For this specific peptide, a cocktail containing TFA, water, and triisopropylsilane (B1312306) (TIS) is essential. Water acts as a scavenger for the tBu groups, while TIS is a powerful reducing scavenger effective for the trityl (Trt) group commonly used to protect the histidine side chain. peptide.com The cleavage reaction is typically run for 2-4 hours at room temperature to ensure complete deprotection of all side chains, including the Pbf or Pmc group that could be used for arginine if it were present. thermofisher.com

| Reagent Cocktail | Composition | Purpose |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | Standard, robust cleavage for complex peptides. |

| Reagent B | TFA / Phenol / Water / TIS | "Odorless" cocktail, effective for Trt-protected His. peptide.com |

| TFA/TIS/Water (95:2.5:2.5) | TFA / TIS / Water | A very common and effective general-purpose cocktail. |

Solution-Phase Peptide Synthesis Techniques

While SPPS is highly automated and widely used, solution-phase peptide synthesis (also known as classical synthesis) remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. bachem.comnih.gov

Fragment Condensation Approaches for Oligopeptide Assembly

For an octapeptide like this compound, a fragment condensation strategy is highly viable. springernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together in solution to form the final peptide. This strategy combines the speed of SPPS for fragment preparation with the purification advantages of solution chemistry. thieme-connect.com

A logical fragmentation for this peptide would be to couple two tetrapeptides:

Fragment 1: Z-Ala-Pro-Ser(tBu)-Gly-OH

Fragment 2: H-His(Trt)-Tyr(tBu)-Lys(Boc)-Gly-OMe

Here, Fragment 1 would be synthesized and coupled to Fragment 2. The choice of glycine (B1666218) as the C-terminal residue of each fragment is strategic, as it is not chiral and therefore eliminates the risk of racemization at the activation site during fragment coupling. After the fragments are joined, the C-terminal methyl ester (OMe) and the N-terminal benzyloxycarbonyl (Z) group are removed to yield the final product. This method can lead to a higher purity final product because the intermediate fragments can be rigorously purified before the final coupling step. thieme-connect.com

Directed Synthesis Methodologies and Protecting Group Strategies

The success of any peptide synthesis hinges on a robust and orthogonal protecting group strategy. nih.govspringernature.com Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. biosynth.comjocpr.com

For the synthesis of this compound using the standard Fmoc/tBu strategy, the protection scheme is as follows:

α-Amino Group: The temporary Fmoc group is used for all amino acids. It is stable to acid but is quantitatively removed at each cycle by a mild base, typically a 20% solution of piperidine (B6355638) in DMF. researchgate.net

Side-Chain Protection: Permanent protecting groups are used for the reactive side chains. These groups must be stable to the basic conditions of Fmoc removal but labile to the final acidic cleavage. creative-peptides.comnih.gov

Serine (Ser) & Tyrosine (Tyr): The hydroxyl groups are protected with the tert-Butyl (tBu) ether.

Lysine (B10760008) (Lys): The ε-amino group is protected with the tert-Butyloxycarbonyl (Boc) group. creative-peptides.com

Histidine (His): The imidazole side chain is typically protected with the Trityl (Trt) group to prevent side reactions and racemization. creative-peptides.com

This orthogonal scheme ensures that the peptide chain can be assembled in a controlled, stepwise manner, and the final product can be deprotected in a single step with high fidelity. springernature.com

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Deprotection Condition (Side Chain) |

| Alanine (B10760859) (Ala) | Fmoc | None | N/A |

| Proline (Pro) | Fmoc | None | N/A |

| Serine (Ser) | Fmoc | tert-Butyl (tBu) | Strong Acid (TFA) |

| Glycine (Gly) | Fmoc | None | N/A |

| Histidine (His) | Fmoc | Trityl (Trt) | Strong Acid (TFA) |

| Tyrosine (Tyr) | Fmoc | tert-Butyl (tBu) | Strong Acid (TFA) |

| Lysine (Lys) | Fmoc | tert-Butyloxycarbonyl (Boc) | Strong Acid (TFA) |

Hybrid Synthesis Approaches for Complex Oligopeptides

The core strategy of hybrid synthesis involves assembling protected peptide fragments using the efficient and rapid SPPS method. americanpeptidesociety.orgneulandlabs.com SPPS allows for easy removal of excess reagents and by-products through simple washing and filtration steps, making it ideal for the initial chain elongation. americanpeptidesociety.org Once these fragments are synthesized and cleaved from the solid support, they are purified and then coupled together in a solution (liquid phase) to form the final, larger peptide. neulandlabs.com This segment condensation in the liquid phase offers greater scalability and allows for more flexible handling of the peptide, which can be crucial for complex sequences or for incorporating specific modifications. americanpeptidesociety.orgproteogenix.science

For a peptide like this compound, a hybrid approach could involve the synthesis of two or more smaller fragments. For instance, one fragment could be H-Ala-Pro-Ser-Gly-OH and the other H-His-Tyr-Lys-Gly-OH. These would be prepared separately on a solid resin. After cleavage and purification, the fragments would be joined in solution. This method is particularly advantageous when dealing with difficult couplings or sequences prone to aggregation on a solid support. thieme-connect.de

Table 1: Conceptual Hybrid Synthesis Strategy for this compound

| Step | Method | Description | Key Advantage |

|---|---|---|---|

| 1. Fragment Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Two fragments, e.g., Fragment A (H-Ala-Pro-Ser-Gly) and Fragment B (H-His-Tyr-Lys-Gly), are synthesized on a solid resin. | Speed and efficiency of coupling and washing steps. americanpeptidesociety.org |

| 2. Cleavage & Purification | Standard Cleavage Cocktail & RP-HPLC | Fragments are cleaved from the resin and purified individually to a high degree. | Isolation of pure fragments prevents side reactions in the subsequent ligation step. |

| 3. Fragment Condensation | Liquid-Phase Peptide Synthesis (LPPS) | The purified fragments are coupled together in a suitable solvent system using coupling reagents. | Better scalability and easier handling for the final, larger peptide. neulandlabs.com |

This integration of solid- and liquid-phase techniques leverages the best features of each methodology to optimize the synthesis of complex target molecules. americanpeptidesociety.org

Emerging Methodologies in Peptide Synthesis and Purification Enhancement

Recent advancements in synthetic chemistry have introduced innovative methodologies aimed at improving the efficiency, sustainability, and speed of peptide production. These include flow chemistry and chemo-enzymatic synthesis, which offer significant advantages over traditional batch processes.

Flow Chemistry

Flow chemistry has emerged as a powerful tool for the chemical synthesis of peptides. chimia.ch In this continuous process, reagents are pumped through a reactor containing the solid support, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. thieme-connect.dechimia.ch This high level of control can significantly improve coupling efficiency and minimize common side reactions. chimia.ch

One of the key advantages of flow-based SPPS is the dramatic reduction in synthesis time. While traditional batch Fmoc-based SPPS can take 60-100 minutes per amino acid coupling cycle, automated flow platforms can reduce this to as little as 1.8-3 minutes per residue without requiring microwave irradiation. pentelutelabmit.com This is achieved by operating at elevated temperatures (e.g., 60-90°C), which accelerates both the coupling and deprotection steps. thieme-connect.depentelutelabmit.com Furthermore, the continuous flow of fresh, high-concentration reagents over the resin can lead to more efficient reactions and require less reagent excess compared to batch methods. chimia.ch

Flow chemistry also offers a powerful way to mitigate challenging synthetic issues, such as the racemization of sensitive amino acids like histidine. By increasing the flow rate, the residence time of the activated amino acid is shortened, which reduces the opportunity for epimerization. chemrxiv.org Research has shown that increasing the flow rate from 0.3 mL/min to 1.2 mL/min can decrease histidine racemization from 23% to just 2.5%. chemrxiv.org

Table 2: Comparison of Batch vs. Flow Chemistry for SPPS

| Parameter | Conventional Batch SPPS | Automated Flow Peptide Synthesis (AFPS) |

|---|---|---|

| Time per Cycle | 60–100 minutes pentelutelabmit.com | < 5 minutes thieme-connect.depentelutelabmit.com |

| Operating Temperature | Room Temperature | 60–90°C thieme-connect.depentelutelabmit.com |

| Reagent Requirement | High excess often needed | Reduced excess (e.g., 1.5 equivalents) chimia.ch |

| Racemization Control | Prone to racemization with sensitive residues | Significantly reduced via flow rate optimization chemrxiv.org |

| Process Control | Limited | Precise, reproducible control of conditions chimia.ch |

Chemo-enzymatic Peptide Synthesis (CEPS)

Chemo-enzymatic Peptide Synthesis (CEPS) represents a greener and highly specific alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, such as engineered proteases (e.g., omniligase-1), to catalyze the formation of peptide bonds. nih.govrsc.org The reactions are typically conducted in aqueous solutions under mild pH and temperature conditions, which eliminates the need for harsh chemicals and the complex protection-deprotection steps required in conventional SPPS. nih.govnih.gov

A major advantage of CEPS is its exceptional stereoselectivity, which completely avoids racemization—a significant challenge in chemical synthesis. nih.gov The process involves the enzymatic ligation of unprotected peptide fragments, which can be produced beforehand via traditional SPPS. rsc.orgresearchgate.net This method is particularly effective for producing long peptides up to 200 amino acids in length. qyaobio.com

For example, the large-scale manufacturing of the therapeutic peptide exenatide (B527673) has been successfully demonstrated using CEPS. rsc.org In this process, two peptide fragments were synthesized via SPPS and then ligated using omniligase-1. rsc.org By optimizing conditions (e.g., pH 7.5, room temperature), the ligation proceeded with high efficiency and yield, demonstrating the economic and environmental sustainability of CEPS for manufacturing therapeutic peptides. rsc.org

Table 3: Research Findings on Chemo-enzymatic Ligation of Exenatide Fragments

| Parameter | Finding | Source |

|---|---|---|

| Enzyme | Omniligase-1 (an engineered subtilisin BPN' variant) | rsc.org |

| Reactants | H-1-21-HMBA-K and H-22-39-NH₂ fragments | rsc.org |

| Optimized Conditions | pH 7.5, room temperature, 10% MeCN co-solvent | rsc.org |

| Scale | Large-scale synthesis affording 53 g of crude exenatide | rsc.org |

| Outcome | Excellent yield and high turnover numbers (TON) | rsc.org |

| Key Advantage | Avoided deamidation impurities observed at higher pH and temperature. | rsc.org |

Purification Enhancement

Flash chromatography, for instance, uses stationary phases with larger particle sizes, which allows for significantly higher sample loading compared to traditional preparative HPLC. biotage.com This enables the purification of large quantities of crude peptide in a single run, which can serve as an efficient initial cleanup step to enrich the sample before a final HPLC polishing step. biotage.com Another advanced approach is the use of solid-phase extraction (SPE) with gradient elution, which can provide high-purity peptides with good yields while consuming less solvent, making it a more economical and environmentally friendly option. nih.gov These advanced methods enhance the separation of the target peptide from synthesis-related impurities, such as deletion or truncated sequences. waters.com

Elucidation of the Three Dimensional Conformational Landscape of H Ala Pro Ser Gly His Tyr Lys Gly Oh

Spectroscopic Techniques for Structural Analysis

The determination of the preferred conformations of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH is achieved through the synergistic application of several advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational (FTIR, Raman) spectroscopies each provide unique and complementary information regarding the peptide's structural features, from local side-chain orientations to global secondary structure content and stability.

NMR spectroscopy is an unparalleled tool for defining the solution-state structure of peptides at atomic resolution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a detailed picture of bond connectivities and spatial proximities of atoms within the molecule.

Two-dimensional (2D) NMR experiments are essential for resolving the heavily overlapped signals in a one-dimensional spectrum of a peptide like this compound. u-tokyo.ac.jp

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid's spin system. uzh.ch For instance, in a TOCSY spectrum, the amide proton (HN) of Alanine (B10760859) will show a cross-peak to its alpha-proton (Hα), which in turn will show a cross-peak to the beta-protons (Hβ). This allows for the identification of the amino acid type based on its unique spin system pattern. utexas.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.ch Crucially, NOESY provides sequential assignment information by showing correlations between a proton on one residue (e.g., the Hα) and the amide proton of the subsequent residue (HNi+1). These through-space correlations are also the primary source of distance restraints used for calculating the three-dimensional structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to another nucleus, typically ¹³C or ¹⁵N. nih.gov An HSQC spectrum provides a map of all H-C or H-N pairs, greatly enhancing signal resolution. researchgate.net This is invaluable for unambiguous assignment, especially in differentiating the two Hα protons of Glycine (B1666218) residues. utexas.edu

By combining these experiments, a nearly complete assignment of the proton and carbon resonances of this compound can be achieved.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in H₂O/D₂O (9:1) at pH 5.0

| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |

| Ala-1 | - | 4.15 | 1.40 | - |

| Pro-2 | - | 4.35 | 2.05, 1.90 | Hδ: 3.65, 3.55 |

| Ser-3 | 8.62 | 4.45 | 3.85 | - |

| Gly-4 | 8.40 | 3.95, 3.80 | - | - |

| His-5 | 8.31 | 4.65 | 3.15, 3.05 | Hδ2: 7.10, Hε1: 8.00 |

| Tyr-6 | 8.15 | 4.55 | 3.00, 2.90 | Hδ: 7.05, Hε: 6.75 |

| Lys-7 | 8.05 | 4.25 | 1.80 | Hε: 2.95 |

| Gly-8 | 7.90 | 3.90, 3.75 | - | - |

Note: Data are hypothetical and represent typical chemical shift values for peptides in a random coil conformation.

T1 (Spin-Lattice) Relaxation: Measures the rate at which nuclei return to thermal equilibrium after perturbation. T1 values are sensitive to fast (picosecond to nanosecond) motions and can indicate regions of high flexibility.

T2 (Spin-Spin) Relaxation: Measures the rate of decay of transverse magnetization. T2 is sensitive to slower motions (microsecond to millisecond) and is affected by chemical exchange processes.

Heteronuclear NOE: The ¹⁵N-{¹H} NOE experiment measures the change in a ¹⁵N signal intensity when the attached proton is saturated. Values close to 1 indicate high-frequency internal motion (high flexibility), while lower values suggest restricted motion within a more ordered structure.

For a short, linear peptide like this compound, relaxation data would likely indicate significant flexibility, particularly at the termini. The Proline residue, due to its cyclic side chain, is expected to be the most conformationally restricted amino acid in the sequence. quizlet.com

Table 2: Representative NMR Dynamics Parameters for this compound

| Residue | T1 (s) | T2 (ms) | ¹⁵N-{¹H} NOE |

| Ala-1 | 1.5 | 250 | 0.60 |

| Pro-2 | 1.1 | 150 | - |

| Ser-3 | 1.3 | 200 | 0.70 |

| Gly-4 | 1.4 | 220 | 0.65 |

| His-5 | 1.3 | 190 | 0.72 |

| Tyr-6 | 1.2 | 180 | 0.75 |

| Lys-7 | 1.4 | 230 | 0.68 |

| Gly-8 | 1.6 | 280 | 0.55 |

Note: Data are hypothetical and illustrative of a flexible peptide, with lower T2 and higher NOE values suggesting slightly more restricted motion in the central part of the sequence.

α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-sheet: Shows a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil/Unordered: Typically exhibits a strong negative band below 200 nm and very low ellipticity above 210 nm.

For this compound, a short and flexible peptide, the CD spectrum in an aqueous buffer would likely be dominated by features characteristic of a random coil or unordered conformation.

By measuring CD spectra as a function of temperature or in the presence of different solvents (e.g., trifluoroethanol, which promotes helicity), the conformational stability of the peptide can be assessed. researchgate.net A thermal melt experiment, where the CD signal at a specific wavelength (e.g., 222 nm) is monitored with increasing temperature, can reveal cooperative unfolding transitions if a stable structure exists. creative-proteomics.com For this compound, significant changes in the CD spectrum upon addition of a co-solvent like trifluoroethanol might indicate a propensity to adopt a more ordered structure, such as a turn or helical segment, under certain environmental conditions.

Table 3: Hypothetical Secondary Structure Content of this compound under Different Conditions from CD Deconvolution

| Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |

| Aqueous Buffer, 25°C | 5 | 10 | 15 | 70 |

| Aqueous Buffer, 75°C | 2 | 5 | 10 | 83 |

| 50% TFE, 25°C | 20 | 5 | 25 | 50 |

Note: Data are hypothetical, illustrating a shift towards more ordered structures in a structure-promoting solvent.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about a peptide's secondary structure by probing the vibrational modes of the peptide backbone. spiedigitallibrary.org The most informative bands are the Amide I and Amide II bands.

Amide I (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration of the peptide bond. researchgate.net Its frequency is highly sensitive to hydrogen bonding patterns and thus to secondary structure.

Amide II (1510-1580 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching modes.

The analysis of the shape and position of these bands can be used to quantify the secondary structure content. This technique is complementary to CD and can be used for samples in various states, including solutions, hydrated films, and solids. uoa.gr

Table 4: Characteristic Amide I Band Frequencies for Different Secondary Structures in FTIR and Raman Spectroscopy

| Secondary Structure | FTIR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 | 1645 - 1657 |

| β-Sheet | 1620 - 1640 & 1680-1700 | 1665 - 1680 |

| Turn | 1660 - 1685 | 1660 - 1685 |

| Unordered | 1640 - 1650 | 1660 - 1665 |

Source: Adapted from general spectroscopic literature. researchgate.net

For this compound in solution, the Amide I band would likely be broad and centered around 1645 cm⁻¹, consistent with a predominantly unordered conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. For a peptide like this compound, obtaining a high-quality crystal suitable for diffraction is the primary and often most challenging step. The process would involve screening a wide range of crystallization conditions, including pH, temperature, precipitating agents, and peptide concentration.

If a suitable crystal were obtained, X-ray diffraction analysis would yield a detailed electron density map. From this map, a static, solid-state conformation of the peptide could be built. Key information derived would include:

Proline Ring Pucker: The conformation of the pyrrolidine (B122466) ring of the proline residue (e.g., endo or exo pucker).

Prolyl-Peptide Bond Isomerization: A critical finding would be the conformation of the Ala-Pro peptide bond, which can exist in either a cis or trans state. The trans conformation is generally more common, but the cis form can be significantly populated in proline-containing peptides. nih.gov

Intramolecular Hydrogen Bonds: The identification of hydrogen bonds stabilizing the peptide's fold.

Solvent and Ion Interactions: The positions of ordered water molecules or ions interacting with the peptide in the crystal lattice.

As of this writing, specific X-ray crystallography data for this compound is not available in public databases.

Cryo-Electron Microscopy (Cryo-EM) for Conformational Ensembles

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, particularly for large protein complexes and assemblies. Its application to small molecules like an octapeptide is not standard practice due to the inherent difficulty in visualizing such small structures with sufficient signal-to-noise ratio.

However, in a hypothetical scenario where this compound might be part of a larger complex or induced to form a stable oligomeric assembly, Cryo-EM could potentially provide insights. In such a case, the peptide would be rapidly vitrified in a thin layer of ice, and thousands of particle images would be collected and averaged to reconstruct a three-dimensional density map. This approach could, in principle, capture different conformational states present in the solution, providing a view of the conformational ensemble. For an isolated octapeptide, however, this technique is not currently feasible.

Computational Approaches to Conformational Sampling

Given the challenges and static nature of experimental methods for small peptides, computational approaches are indispensable for exploring the dynamic conformational landscape in a solution environment.

Molecular dynamics (MD) simulations are a powerful computational tool to simulate the movement of atoms and molecules over time. For this compound, an all-atom MD simulation would be performed by placing the peptide in a box of explicit water molecules and ions to mimic physiological conditions. The simulation would solve Newton's equations of motion for the system, governed by a force field (e.g., AMBER, CHARMM). nih.gov

These simulations can provide a wealth of information:

Conformational Flexibility: Revealing which parts of the peptide are rigid and which are flexible.

Solvent Accessibility: Determining how the solvent interacts with different residues.

Dynamic Hydrogen Bonding: Tracking the formation and breaking of intramolecular and peptide-water hydrogen bonds over time.

Proline cis/trans Isomerization: With advanced simulation techniques (e.g., enhanced sampling), the energy barrier and timescale of the Ala-Pro bond isomerization can be investigated. Studies on similar peptides have shown that basic residues adjacent to proline can influence the cis-proline population. nih.gov

A typical output would be a trajectory file containing the atomic coordinates at discrete time steps, which can be analyzed to understand the peptide's dynamic behavior.

Table 1: Illustrative MD Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | AMBER ff19SB |

| Solvent Model | TIP3P Explicit Water |

| System Size | ~15,000 atoms (Peptide + Water + Ions) |

| Simulation Time | 1 microsecond (µs) |

| Temperature | 300 K |

| Pressure | 1 bar |

While MD simulations are excellent for sampling a wide range of conformations, the force fields used are based on classical mechanics. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a much more accurate description of the electronic structure and energies of different conformations.

For this compound, representative snapshots from an MD simulation (e.g., the centers of conformational clusters) would be subjected to QC calculations (e.g., using Density Functional Theory, DFT). These calculations can:

Refine Geometries: Optimize the molecular geometry to find the nearest local energy minimum.

Calculate Relative Energies: Accurately determine the energy differences between various conformations (e.g., cis vs. trans proline conformers).

Analyze Electronic Properties: Provide insights into charge distribution, molecular orbitals, and the nature of chemical bonds.

These high-accuracy energy calculations can be used to calibrate the potentials of mean force derived from MD simulations, leading to a more reliable free energy landscape. nih.gov

The vast amount of data generated by a long MD simulation can be simplified by grouping similar structures into conformational clusters. Algorithms like RMSD-based clustering can identify the most populated conformational states of the peptide.

The results of this analysis can be visualized in a free energy landscape (FEL). An FEL is a plot that shows the free energy of the system as a function of one or more collective variables (e.g., the radius of gyration and RMSD from a reference structure, or principal components of the motion). nih.gov

For this compound, the FEL would reveal:

Major Conformational States: Deep basins in the landscape correspond to the most stable and frequently visited conformations.

Transition Pathways: The paths between these basins represent the conformational transitions of the peptide.

Energy Barriers: The height of the "hills" between basins indicates the energy required for the peptide to transition from one state to another.

The construction of a reliable FEL often requires enhanced sampling MD techniques to ensure that the system adequately explores all relevant conformational space during the simulation. nih.govnih.gov

Investigation of Molecular Interactions and Recognition Mechanisms of H Ala Pro Ser Gly His Tyr Lys Gly Oh

In Vitro Biophysical Characterization of Peptide-Target Interactions

To understand how H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH interacts with potential biological targets, such as specific protein domains or enzymes, a suite of biophysical techniques would be utilized. These methods provide quantitative data on the binding thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, the peptide) to a macromolecule (the target). This allows for the direct determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (K_d) | [Hypothetical Value, e.g., 10 µM] |

| Enthalpy Change (ΔH) | [Hypothetical Value, e.g., -15 kcal/mol] |

| Entropy Change (TΔS) | [Hypothetical Value, e.g., -5 kcal/mol] |

| Gibbs Free Energy (ΔG) | [Hypothetical Value, e.g., -10 kcal/mol] |

| Stoichiometry (n) | [Hypothetical Value, e.g., 1:1] |

This table is for illustrative purposes only and does not represent actual experimental data.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. By immobilizing the target protein on a sensor chip and flowing the peptide over the surface, SPR can determine the association rate constant (k_on) and the dissociation rate constant (k_off) of the binding event. The equilibrium dissociation constant (K_d) can then be calculated from the ratio of these rate constants (k_off/k_on).

Hypothetical SPR Kinetic Data for this compound Interaction

| Kinetic Parameter | Value |

|---|---|

| Association Rate (k_on) | [Hypothetical Value, e.g., 1 x 10^5 M⁻¹s⁻¹] |

| Dissociation Rate (k_off) | [Hypothetical Value, e.g., 1 x 10⁻³ s⁻¹] |

| Dissociation Constant (K_d) | [Hypothetical Value, e.g., 10 nM] |

This table is for illustrative purposes only and does not represent actual experimental data.

Fluorescence Spectroscopy for Binding Event Detection and Dissociation Constants

Fluorescence spectroscopy can be employed to monitor changes in the intrinsic fluorescence of the peptide (due to the tyrosine residue) or a fluorescently labeled version of the peptide upon binding to a target. These changes can be used to determine the dissociation constant (K_d). The technique relies on the principle that the fluorescence properties of a fluorophore are often sensitive to its local environment. novoprolabs.com

Kinetic Enzyme Inhibition Assays

If the target of this compound is an enzyme, kinetic inhibition assays would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i). These assays involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the peptide and the enzyme's substrate.

Hypothetical Enzyme Inhibition Data for this compound

| Parameter | Value |

|---|---|

| Inhibition Constant (K_i) | [Hypothetical Value, e.g., 5 µM] |

| Mechanism of Inhibition | [Hypothetical Type, e.g., Competitive] |

This table is for illustrative purposes only and does not represent actual experimental data.

Structural Basis of Peptide-Target Molecular Recognition

Understanding the three-dimensional structure of the peptide-target complex is crucial for elucidating the precise molecular interactions that govern recognition and binding.

Co-crystallography of Peptide-Target Complexes

The gold standard for obtaining high-resolution structural information is X-ray co-crystallography. This technique involves crystallizing the peptide in complex with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to determine the electron density map and, subsequently, the atomic-level structure of the complex. This would reveal the specific amino acid residues of both the peptide and the target that are involved in the interaction, as well as the nature of the chemical bonds (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). ncert.nic.in

In the absence of experimental data for this compound, the scientific community awaits future research to shed light on the biological role and molecular interactions of this particular peptide.

NMR Titration and Chemical Shift Perturbation Mapping of Binding Interfaces

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying peptide-protein interactions in solution at atomic resolution. springernature.comacs.org NMR titration, specifically, allows for the identification of the binding interface by monitoring changes in the chemical environment of atomic nuclei upon the addition of a binding partner. protein-nmr.org.ukbcm.edu

The process involves recording a series of 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra of an isotope-labeled peptide (e.g., with ¹⁵N) at increasing concentrations of an unlabeled ligand (e.g., a target protein). ccpn.ac.uk Each peak in the HSQC spectrum corresponds to a specific amide group in the peptide's backbone. ccpn.ac.uk When the ligand binds, it perturbs the local electronic environment of the amino acid residues at the interaction interface, causing a change in their corresponding chemical shifts. protein-nmr.org.ukresearchgate.net This phenomenon is known as Chemical Shift Perturbation (CSP).

By tracking which peaks shift, one can map the binding site onto the peptide's sequence. bcm.edu The magnitude of the CSP is also indicative of the strength of the interaction. protein-nmr.org.uk Weak to moderate interactions typically result in a continuous shift of peaks (fast exchange regime), whereas strong binding can cause the disappearance of the original peaks and the appearance of new ones (slow exchange regime). protein-nmr.org.uk

Hypothetical Research Findings:

For a hypothetical interaction between this compound and a target protein, an NMR titration experiment could yield the results summarized in the table below. The combined chemical shift perturbation (Δδ) is calculated for each residue. Larger Δδ values for specific residues, such as Histidine-5, Tyrosine-6, and Lysine-7, would strongly suggest their direct involvement in the binding interface.

| Residue | Position | Δδ (ppm)¹ | Inferred Role in Binding |

|---|---|---|---|

| Alanine (B10760859) (Ala) | 1 | 0.05 | Minimal Involvement |

| Proline (Pro) | 2 | N/A² | Not Measured |

| Serine (Ser) | 3 | 0.12 | Minor Involvement / Conformational Change |

| Glycine (B1666218) (Gly) | 4 | 0.08 | Minimal Involvement |

| Histidine (His) | 5 | 0.45 | Directly in Binding Interface |

| Tyrosine (Tyr) | 6 | 0.51 | Directly in Binding Interface (Key Interaction) |

| Lysine (B10760008) (Lys) | 7 | 0.39 | Directly in Binding Interface |

| Glycine (Gly) | 8 | 0.15 | Minor Involvement / Conformational Change |

¹Combined chemical shift perturbation calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/².

²Proline lacks a backbone amide proton and thus does not produce a signal in a standard ¹H-¹⁵N HSQC spectrum.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Interaction Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable technique for probing protein and peptide conformational dynamics, solvent accessibility, and interaction sites. ucsd.edunih.gov The method is based on the principle that amide hydrogens on the backbone of a peptide can exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (heavy water, D₂O). youtube.com The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which is a key component of secondary structures. youtube.comyoutube.com

In a typical HDX-MS experiment, the peptide is incubated in D₂O for various time points. youtube.com Regions of the peptide that are exposed to the solvent will rapidly exchange their hydrogens for deuterium, resulting in an increase in mass. youtube.com Conversely, regions that are protected from the solvent, either by being buried within the peptide's structure or by being part of a binding interface with another molecule, will exchange much more slowly. youtube.com The exchange reaction is quenched by lowering the pH and temperature, and the peptide is then analyzed by mass spectrometry to measure the degree of deuterium uptake. youtube.com By comparing the deuterium uptake of the free peptide versus the peptide in a complex with its binding partner, regions of protection can be identified, thus mapping the interaction interface. ucsd.edu

Hypothetical Research Findings:

An HDX-MS study on this compound interacting with a target protein could reveal differential deuterium uptake, as shown in the hypothetical data below. The peptide would be enzymatically digested to produce fragments for analysis. A significant reduction in deuterium uptake for a specific fragment (e.g., fragment 5-8: His-Tyr-Lys-Gly) in the presence of the binding partner would indicate that this region is protected upon binding and is therefore part of the interaction interface.

| Peptide Fragment (Residues) | Sequence | Deuterium Uptake (Free Peptide, %) | Deuterium Uptake (Bound Peptide, %) | Change in Uptake (%) | Interpretation |

|---|---|---|---|---|---|

| 1-4 | Ala-Pro-Ser-Gly | 85 | 82 | -3 | Not part of the primary binding site |

| 5-8 | His-Tyr-Lys-Gly | 78 | 25 | -53 | Protected upon binding; core of the interaction site |

| 6-8 | Tyr-Lys-Gly | 75 | 22 | -53 | Protected upon binding; core of the interaction site |

Computational Modeling of Binding Poses and Interaction Networks

Computational methods are indispensable for visualizing and analyzing peptide-protein interactions at a molecular level, providing insights that complement experimental data.

Molecular Docking and Virtual Screening for Potential Binding Partners and Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, the peptide) when bound to a second (the receptor, e.g., a protein) to form a stable complex. softserveinc.com Docking algorithms explore various possible conformations of the peptide within the binding site of a protein and use a scoring function to rank the resulting poses. youtube.com This method can be performed as a global docking, where the entire protein surface is searched for potential binding sites, or as a local docking, where the search is confined to a known binding pocket. nih.gov

Virtual screening (VS) leverages docking to search large databases of molecules for potential binding partners for a given target. nih.govwikipedia.org In the context of this peptide, structure-based virtual screening could be used to dock this compound against a library of known protein structures to identify potential biological targets. pnas.org Conversely, if the peptide is the target, a library of small molecules could be screened to find compounds that bind to it. nih.gov

Hypothetical Research Findings:

A virtual screening campaign where this compound is docked against a library of human kinases could identify several potential protein targets. The results would be ranked by their docking score, which estimates the binding affinity.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interacting Residues (on Protein) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | Glu81, Leu83, Phe80 |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -9.2 | Lys53, Met109, Gly110 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1VR2 | -8.7 | Cys919, Asp1046, Phe1047 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.5 | Leu718, Thr790, Asp855 |

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, FEP)

To obtain a more accurate estimation of binding affinity than docking scores provide, binding free energy calculations are employed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods. nih.govacs.org They calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models, typically based on snapshots from a molecular dynamics (MD) simulation of the protein-peptide complex. nih.govtandfonline.com These calculations can provide a quantitative ranking of different binding poses or different ligands. rsc.org

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method. nih.govspringernature.com FEP calculates the free energy difference between two states (e.g., a bound and unbound state, or two different bound ligands) by simulating a non-physical, alchemical pathway that transforms one state into the other. nih.gov FEP is considered one of the most accurate methods for predicting relative binding affinities. cresset-group.comschrodinger.com

Hypothetical Research Findings:

Following the docking of this compound to CDK2, MM/GBSA calculations could be performed on the top-ranked binding poses to refine the affinity prediction and identify the most stable complex.

| Binding Pose | ΔG_bind (MM/GBSA, kcal/mol) | Key Energy Contribution (Peptide Residue) | Interpretation |

|---|---|---|---|

| Pose 1 | -45.7 ± 3.5 | Electrostatic (Lys-7) | Most favorable binding mode |

| Pose 2 | -38.2 ± 4.1 | Van der Waals (Tyr-6) | Less stable alternative pose |

| Pose 3 | -31.5 ± 3.8 | Electrostatic (His-5) | Unlikely binding mode |

Pharmacophore Modeling for Ligand Recognition Profiles (focused on mechanistic recognition principles)

Pharmacophore modeling is an approach used to distill the key steric and electronic features of a ligand that are essential for molecular recognition by a biological target. researchgate.netunina.it A pharmacophore model is an abstract 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. mdpi.com

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.comnih.gov Once created, a pharmacophore model serves as a 3D query to screen compound libraries for novel molecules that possess the required features, or to understand the fundamental principles of how a class of molecules achieves its biological effect. univr.it

Hypothetical Research Findings:

Based on the most stable docked pose of this compound in the CDK2 binding site, a structure-based pharmacophore model could be generated. This model would highlight the critical features of the peptide driving the interaction.

| Pharmacophoric Feature | Contributing Peptide Residue(s) | Interacting Protein Residue(s) (CDK2) | Description |

|---|---|---|---|

| Aromatic Ring | Tyrosine-6 | Phe80 | Pi-pi stacking interaction in a hydrophobic pocket. |

| Hydrogen Bond Donor | Lysine-7 (Amine) | Glu81 (Carbonyl) | Essential hydrogen bond anchoring the peptide. |

| Hydrogen Bond Acceptor | Tyrosine-6 (Hydroxyl) | Leu83 (Backbone NH) | Stabilizing hydrogen bond at the edge of the binding site. |

| Positive Ionizable | Histidine-5 | Asp86 | Ionic interaction contributing to binding specificity. |

| Hydrophobic | Alanine-1 | Ile10 | Minor hydrophobic contact. |

Advanced Analytical and Purification Methodologies for H Ala Pro Ser Gly His Tyr Lys Gly Oh

High-Resolution Mass Spectrometry for Peptide Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization of synthetic peptides like H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH. waters.com It provides precise mass measurements, enabling the confirmation of the peptide's molecular weight and the identification of impurities. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) for Sequence Verification and Fragmentation Analysis

Both ESI-MS/MS and MALDI-TOF/TOF are powerful techniques for confirming the amino acid sequence of this compound and analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for analyzing large biomolecules like peptides. cpcscientific.com It typically generates multiply charged ions, which can be subjected to tandem mass spectrometry (MS/MS) for sequencing. uab.eduspringernature.com In an MS/MS experiment, the precursor ion of the peptide is selected and fragmented, most commonly at the peptide bonds, producing a series of b- and y-ions. uab.edu The mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, allowing for the deduction of the peptide sequence. uab.edu For this compound, ESI-MS/MS would be used to confirm the exact sequence of the eight amino acids. This technique is also highly sensitive, capable of detecting peptides in the picomolar range when coupled with liquid chromatography. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) is another soft ionization method widely used for peptide analysis. shimadzu.comcreative-proteomics.com In MALDI-TOF, the peptide is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample. researchgate.netcreative-proteomics.com This technique often produces singly charged ions, which simplifies spectral interpretation. researchgate.net MALDI-TOF is excellent for rapidly confirming the molecular weight of the target peptide and assessing its purity. shimadzu.com For more detailed structural information, tandem TOF (TOF/TOF) analysis can be performed. Similar to ESI-MS/MS, MALDI-TOF/TOF involves the fragmentation of a selected precursor ion to generate fragment ions that reveal the peptide's sequence. nih.gov

A key advantage of MALDI-TOF is its speed and ease of use, making it ideal for high-throughput quality control of synthetic peptides. shimadzu.com The choice between ESI and MALDI often depends on the specific requirements of the analysis, such as the need for online chromatographic separation (favoring ESI) or rapid screening (favoring MALDI).

Peptide Mapping Strategies for Structural Confirmation

Peptide mapping is a critical technique for confirming the primary structure of a peptide and detecting any modifications. This process typically involves the enzymatic digestion of the peptide, followed by the separation and identification of the resulting smaller peptide fragments.

For a relatively short peptide like this compound, complete sequence coverage can often be achieved through direct MS/MS analysis without the need for enzymatic digestion. However, peptide mapping principles can be applied to verify the structure and identify potential modifications that might not be easily detected by other means. For instance, specific enzymes could be used to cleave at particular amino acid residues, and the resulting fragments analyzed by LC-MS to confirm the expected cleavage pattern and fragment masses. This approach provides an orthogonal method for structural verification, complementing the data obtained from direct MS/MS sequencing.

Chromatographic Techniques for Advanced Purification and Purity Assessment

Chromatographic techniques are fundamental to both the purification of this compound from crude synthesis mixtures and the accurate assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification and analysis. nih.govpeptide.com Method development involves optimizing various parameters to achieve the desired separation.

Preparative HPLC: This is the primary technique for purifying peptides on a larger scale. peptide.comhplc.eu Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity. google.com A typical mobile phase system consists of water (solvent A) and acetonitrile (B52724) (solvent B), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. peptide.com A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the peptide and separate it from impurities. peptide.comhplc.eu The collected fractions containing the pure peptide are then lyophilized. peptide.com

Analytical HPLC: This is used to assess the purity of the synthesized and purified peptide. waters.com The principles are similar to preparative HPLC but on a smaller scale, using columns with smaller internal diameters. waters.com It provides quantitative information about the percentage of the desired peptide and the presence of any impurities.

Chiral HPLC: The stereochemistry of the amino acids in this compound is crucial for its biological activity. Chiral HPLC is used to verify the enantiomeric purity of the constituent amino acids. tandfonline.comchromatographytoday.com This can be done by analyzing the amino acids after peptide hydrolysis or, in some cases, by direct analysis of the peptide itself using specialized chiral stationary phases (CSPs). chiraltech.comsigmaaldrich.com Detecting even small amounts of the undesired D-isomer is critical for quality control. tandfonline.com

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. nih.govwaters.com For peptides, HPSEC (High-Performance Size Exclusion Chromatography) can be used to separate the target peptide from aggregates or smaller fragments. nih.gov The mobile phase often contains denaturing agents and high salt concentrations to minimize non-specific interactions between the peptide and the column matrix. technosaurus.co.jp

| HPLC Method | Primary Application for this compound | Separation Principle | Typical Stationary Phase | Typical Mobile Phase |

| Preparative RP-HPLC | Large-scale purification | Hydrophobicity | C18 or C8 | Water/Acetonitrile with TFA |

| Analytical RP-HPLC | Purity assessment and quantification | Hydrophobicity | C18 or C8 | Water/Acetonitrile with TFA |

| Chiral HPLC | Enantiomeric purity of amino acids | Stereochemistry | Chiral Stationary Phases (CSPs) | Varies depending on CSP |

| Size Exclusion HPLC | Separation of aggregates and fragments | Molecular size | Porous silica (B1680970) or polymer | Aqueous buffer, sometimes with denaturants |

Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.gov For peptides like this compound, Capillary Zone Electrophoresis (CZE) is particularly useful for analyzing charge heterogeneity. nih.gov This can arise from modifications such as deamidation or the presence of impurities with different charge states. The peptide is injected into a capillary filled with a background electrolyte (BGE), and a voltage is applied, causing the charged molecules to migrate at different velocities. nih.gov CE provides an orthogonal separation mechanism to HPLC and is valuable for detecting impurities that may co-elute in chromatographic methods. nih.govaun.edu.eg

Quantitative Amino Acid Analysis for Compositional Verification

Quantitative Amino Acid Analysis (AAA) is a fundamental method to confirm the amino acid composition of this compound and to accurately determine its concentration. nih.govlibretexts.org The process involves the complete hydrolysis of the peptide into its constituent amino acids, typically by heating with 6 M HCl. libretexts.orgnih.gov The resulting amino acid mixture is then separated, identified, and quantified.

Modern AAA methods often utilize liquid chromatography coupled with mass spectrometry (LC-MS) for the quantification of non-derivatized amino acids. nih.govnih.gov This approach offers high sensitivity and accuracy. creative-proteomics.com By comparing the molar ratios of the detected amino acids to the expected ratios based on the peptide's sequence, the compositional integrity can be verified. For this compound, AAA would confirm the presence of one residue each of Alanine (B10760859), Proline, Serine, Histidine, Tyrosine, and Lysine (B10760008), and two residues of Glycine (B1666218).

| Amino Acid | 3-Letter Code | 1-Letter Code | Expected Molar Ratio in this compound |

| Alanine | Ala | A | 1 |

| Proline | Pro | P | 1 |

| Serine | Ser | S | 1 |

| Glycine | Gly | G | 2 |

| Histidine | His | H | 1 |

| Tyrosine | Tyr | Y | 1 |

| Lysine | Lys | K | 1 |

Orthogonal Analytical Approaches for Comprehensive Characterization and Quality Control in Research

To ensure the highest quality of a synthetic peptide such as this compound for research purposes, a suite of orthogonal analytical methods must be employed. This strategy leverages different separation and detection principles to provide a comprehensive profile of the target peptide and any potential impurities. nih.govpolypeptide.com Key quality attributes to be verified include the correct amino acid sequence, molecular weight, purity profile, and the chiral integrity of its constituent amino acids.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic peptides. biosynth.com The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. For a hydrophilic peptide like this compound, careful optimization of the mobile phase gradient is crucial for achieving adequate retention and resolution. nih.gov A shallow gradient of acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used. nih.govgyrosproteintechnologies.com The peptide is detected by its absorbance at 220 nm, which corresponds to the peptide bonds. gyrosproteintechnologies.com The presence of a tyrosine residue also allows for detection at 280 nm. polypeptide.com

A typical RP-HPLC analysis for research-grade this compound would aim for a purity level of >95%. The chromatogram would ideally show a single major peak corresponding to the target peptide, with any minor peaks representing synthesis-related impurities such as deletion or truncated sequences.

Table 1: Illustrative RP-HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-35% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~15.2 minutes |

| Purity | >98% |

Mass Spectrometry (MS) for Identity Verification

Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for confirming the molecular identity of this compound. ijsra.net This technique measures the mass-to-charge ratio (m/z) of the ionized peptide, allowing for the determination of its molecular weight with high accuracy. The presence of basic residues like histidine and lysine facilitates the formation of multiply charged ions (e.g., [M+2H]²⁺ and [M+3H]³⁺), which are characteristic of the peptide. uab.edu

To further confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. uab.edu In an MS/MS experiment, the parent ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b- and y-ions. uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read and verified. uab.eduuab.edu The fragmentation of peptides containing tyrosine and lysine often yields characteristic immonium ions as well. nih.govnih.gov

Table 2: Illustrative ESI-MS Data for this compound

| Analytical Test | Parameter | Expected Value | Observed Value |

| Molecular Formula | C₃₈H₅₉N₁₁O₁₁ | - | - |

| Monoisotopic Mass | 877.4396 g/mol | - | - |

| ESI-MS | [M+H]⁺ | 878.4 | 878.5 |

| [M+2H]²⁺ | 439.7 | 439.8 | |

| MS/MS Fragmentation | Key y-ions (y₇ to y₁) | Confirmed | Confirmed |

| Key b-ions (b₂ to b₈) | Confirmed | Confirmed |

Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis provides quantitative information about the amino acid composition of the peptide, serving as another orthogonal method for identity confirmation. nih.gov The peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6 M HCl. nih.gov The resulting amino acid mixture is then separated, derivatized (often with a fluorescent tag), and quantified using HPLC. biosynth.com The molar ratios of the detected amino acids are then compared to the theoretical ratios based on the peptide's sequence. This analysis is particularly useful for confirming the presence and correct proportion of each amino acid in the final product. nih.govscilit.com

Table 3: Illustrative Amino Acid Analysis Results for this compound

| Amino Acid | Theoretical Molar Ratio | Observed Molar Ratio |

| Alanine (Ala) | 1 | 1.02 |

| Proline (Pro) | 1 | 0.98 |

| Serine (Ser) | 1 | 0.95 |

| Glycine (Gly) | 2 | 2.05 |

| Histidine (His) | 1 | 0.99 |

| Tyrosine (Tyr) | 1 | 0.97 |

| Lysine (Lys) | 1 | 1.01 |

| *Slightly lower recovery for Ser and Tyr can sometimes be observed due to partial degradation during acid hydrolysis. |

Chiral Purity Analysis

Ensuring the chiral integrity of the amino acids within the peptide is crucial, as the presence of D-isomers can significantly impact its biological activity and three-dimensional structure. nih.gov Chiral purity is typically assessed after acid hydrolysis of the peptide. To account for any racemization that may occur during hydrolysis, the process is often carried out in deuterated acid (e.g., DCl in D₂O). biosynth.com The resulting amino acid enantiomers are then separated and quantified using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) on a chiral stationary phase or after derivatization with a chiral reagent. biosynth.comnih.gov For research purposes, the content of any D-amino acid impurity should be very low, typically less than 0.5%.

Table 4: Illustrative Chiral Purity Analysis Data for this compound

| Amino Acid | L-Isomer (%) | D-Isomer (%) |

| Alanine | >99.8 | <0.2 |

| Proline | >99.9 | <0.1 |

| Serine | >99.7 | <0.3 |

| Histidine | >99.8 | <0.2 |

| Tyrosine | >99.7 | <0.3 |

| Lysine | >99.9 | <0.1 |

By combining these orthogonal analytical techniques, a comprehensive and reliable characterization of this compound can be achieved. This rigorous quality control process ensures that the synthetic peptide meets the high standards required for scientific research, providing confidence in its identity, purity, and structural integrity.

Chemical Modification and Derivatization Strategies for H Ala Pro Ser Gly His Tyr Lys Gly Oh As Research Probes

Site-Specific Labeling for Biophysical Probes (e.g., fluorescent tags, spin labels, isotope labeling)

Site-specific labeling of H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH with biophysical probes enables detailed investigation of its structural dynamics, interactions with other molecules, and localization within complex biological systems. The choice of label depends on the specific research question and the analytical technique to be employed.